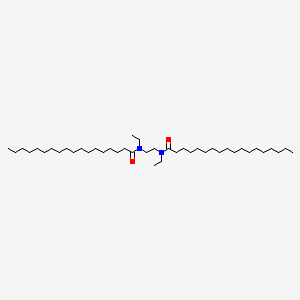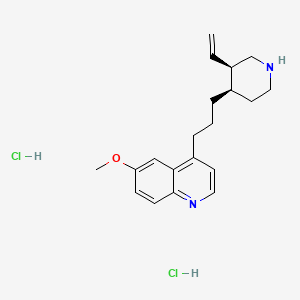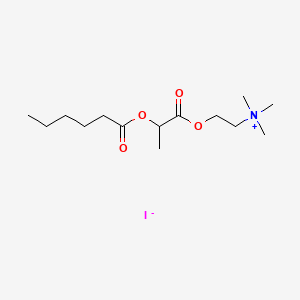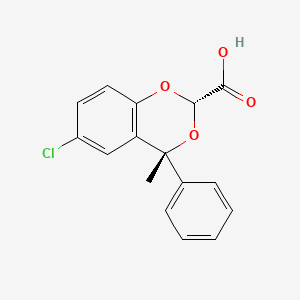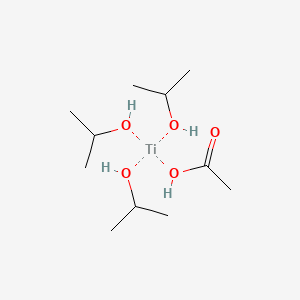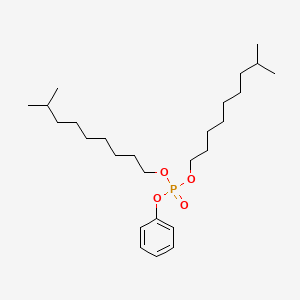
Diisodecyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisodecyl phenyl phosphate is a chemical compound with the molecular formula C26H47O4P. It is an alkyl-aryl phosphate ester, commonly used as a plasticizer and flame retardant in various industrial applications. This compound is known for its stability and effectiveness in enhancing the properties of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisodecyl phenyl phosphate is synthesized through the esterification of phenol with diisodecyl alcohol in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phenol and diisodecyl alcohol, are reacted in the presence of a catalyst, usually phosphoric acid, at elevated temperatures. The reaction mixture is then purified through distillation and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diisodecyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diisodecyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer and flame retardant in polymer chemistry.
Biology: Research has shown its potential in modulating biological pathways, particularly in lipid metabolism.
Medicine: It is being studied for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: It is widely used in the production of flexible PVC, coatings, and adhesives
Mécanisme D'action
The mechanism of action of diisodecyl phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts by modulating the activity of these targets, leading to changes in cellular processes. For example, it has been shown to antagonize liver X receptor alpha, which plays a role in lipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisodecyl phenyl phosphite
- Bis(2-ethylhexyl) phenyl phosphate
- Triphenyl phosphate
Uniqueness
Diisodecyl phenyl phosphate is unique due to its high stability and effectiveness as a plasticizer and flame retardant. Compared to similar compounds, it offers better performance in enhancing the properties of polymers and has a broader range of applications in various industries .
Propriétés
Numéro CAS |
51363-64-5 |
|---|---|
Formule moléculaire |
C26H47O4P |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
bis(8-methylnonyl) phenyl phosphate |
InChI |
InChI=1S/C26H47O4P/c1-24(2)18-12-7-5-9-16-22-28-31(27,30-26-20-14-11-15-21-26)29-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3 |
Clé InChI |
JTNKWPDPEXRFOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOP(=O)(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
